anthracen-2-ol

Description

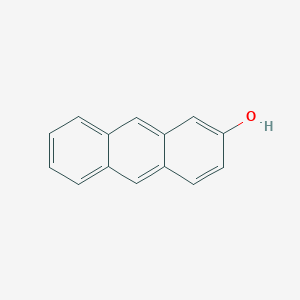

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

anthracen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBWUVWMUXGILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210192 | |

| Record name | 2-Anthracenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-14-9 | |

| Record name | 2-Hydroxyanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ANTHROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1C592Z5Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Anthracen-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of anthracen-2-ol (also known as 2-hydroxyanthracene). The information herein is intended to support research, drug discovery, and development activities by providing essential data on the compound's behavior and characteristics. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a standard experimental workflow.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and formulation contexts.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Melting Point | 166 °C | [2] |

| Boiling Point | 290.68 °C (rough estimate) | [2] |

| Density | 1.0550 g/cm³ (rough estimate) | [2] |

| Water Solubility | 91.67 mg/L (at 20 °C) | [2] |

| pKa | 9.57 ± 0.30 (Predicted) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.94 | [3] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[3]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb.[3] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[3]

-

Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[3]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid sample has turned into a clear liquid (completion of melting). This range is reported as the melting point.[4] For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation possibilities. The shake-flask method is a standard technique for its measurement.[5]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, screw-capped vial.[6]

-

Equilibration: The vial is agitated in a constant temperature bath, typically for 24 to 48 hours, to ensure that equilibrium between the solid and dissolved states is reached.[5]

-

Phase Separation: After equilibration, the suspension is allowed to stand, permitting the undissolved solid to settle.[6]

-

Sample Analysis: A sample of the supernatant is carefully withdrawn and filtered (using a filter that does not bind the compound) or centrifuged to remove any remaining solid particles.[5]

-

Quantification: The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard calibration curve.[5]

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. It can be determined experimentally or calculated.[7]

Methodology (HPLC Method):

-

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.[8]

-

System Setup: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and water.[9]

-

Calibration: A series of standard compounds with well-established LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values.

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Calculation: The retention factor for this compound is calculated from its retention time, and its LogP value is then determined by interpolation from the calibration curve.[8]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of aqueous solubility using the shake-flask method, a fundamental procedure in physicochemical characterization.

References

- 1. d-nb.info [d-nb.info]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. pennwest.edu [pennwest.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. quora.com [quora.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. agilent.com [agilent.com]

Anthracen-2-ol: A Technical Overview of a Bioactive Anthracene Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of anthracen-2-ol, a hydroxylated derivative of anthracene. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information and draws upon data from closely related hydroxyanthracene compounds to provide a broader context for its potential properties and applications. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Core Chemical and Physical Properties

This compound, also known as 2-hydroxyanthracene, is a polycyclic aromatic hydrocarbon with a hydroxyl group at the second position of the anthracene core. This substitution influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 613-14-9 | [1] |

| Molecular Formula | C₁₄H₁₀O | [2] |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Anthrol, 2-Hydroxyanthracene, β-Anthrol | [1] |

| Physical Form | Solid | |

| Purity (Typical) | >98% |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported. However, some UV-Vis absorption data is available. For context, the general spectral characteristics of the parent anthracene molecule are well-documented and can serve as a reference point.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Compound | Spectroscopic Method | Key Data Points | Reference |

| This compound | UV-Vis (in aq. EtOH) | λmax: 370 nm | |

| Anthracene | UV-Vis (in Cyclohexane) | λmax: 356.2 nm (ε = 9,700 cm⁻¹/M) | [3] |

| Anthracene | Fluorescence (in Cyclohexane) | Excitation: 350 nm, Quantum Yield: 0.36 | [3] |

Synthesis of Hydroxyanthracene Derivatives

Illustrative Experimental Protocol: Synthesis of 2-Hydroxyanthraquinone

The following protocol for the synthesis of 2-hydroxyanthraquinone is adapted from established methods and serves as an example of how a hydroxylated anthracenoid can be prepared.

Materials:

-

Phthalic anhydride

-

Phenol

-

Boric acid

-

Sulfuric acid

-

Water

-

Suitable organic solvent (e.g., ethanol for recrystallization)

Procedure:

-

A mixture of phthalic anhydride, phenol, and boric acid is heated in the presence of sulfuric acid.

-

The reaction mixture is heated at a controlled temperature to facilitate the condensation and cyclization reactions.

-

After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.

-

The crude 2-hydroxyanthraquinone is collected by filtration and washed with water to remove acid impurities.

-

The product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Biological Activity and Potential Signaling Pathways

Hydroxyanthracene derivatives are a class of naturally occurring compounds found in various plants and have been used in traditional medicine, primarily for their laxative effects.[4] These compounds are known to stimulate intestinal peristalsis.[4]

The biological activity of hydroxyanthracenes is thought to be mediated through various mechanisms, including potential interactions with cellular signaling pathways. While specific pathways for this compound have not been elucidated, related anthracene derivatives have been investigated for their potential to inhibit protein kinases, which are key regulators of cellular processes.

Hypothetical Kinase Inhibition Pathway

Many therapeutic agents, particularly in oncology, function by inhibiting specific protein kinases. A hypothetical mechanism by which a hydroxyanthracene derivative could inhibit a kinase signaling pathway is depicted below. This is a generalized representation and has not been specifically demonstrated for this compound.

Toxicological Profile

The toxicological properties of specific monohydroxyanthracenes are not well-defined. However, the broader class of hydroxyanthracene derivatives has undergone scrutiny. Some studies have indicated that certain hydroxyanthracene derivatives, such as emodin and aloe-emodin, may exhibit genotoxic effects in vitro.[5] The European Food Safety Authority (EFSA) has raised concerns about the safety of hydroxyanthracene derivatives in food. It is important to note that the toxicity can vary significantly between different derivatives.

Table 3: General Toxicological Information for Hydroxyanthracene Derivatives

| Endpoint | Observation | Reference |

| Genotoxicity (in vitro) | Some derivatives (e.g., emodin, aloe-emodin) have shown evidence of genotoxicity. | [5] |

| Carcinogenicity | Long-term studies on specific derivatives have raised concerns. | |

| Primary Biological Effect | Laxative effect through stimulation of colonic motility. | [4][6] |

Conclusion

This compound is a structurally simple derivative of anthracene with the potential for interesting biological activity. However, a comprehensive review of the current literature reveals a notable lack of in-depth studies specifically focused on this isomer. While its core physicochemical properties are known, detailed experimental protocols for its synthesis and biological evaluation, as well as its specific mechanisms of action, remain to be thoroughly investigated. Future research is warranted to elucidate the unique properties of this compound and to determine its potential for applications in medicinal chemistry and drug development. The information provided on related hydroxyanthracene compounds can serve as a valuable starting point for such investigations.

References

- 1. 2-Anthrol | C14H10O | CID 99503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C14H10O) [pubchemlite.lcsb.uni.lu]

- 3. omlc.org [omlc.org]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Safety of hydroxyanthracene derivatives for use in food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gov.uk [gov.uk]

solubility of anthracen-2-ol in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of anthracen-2-ol (also known as 2-anthrol or 2-hydroxyanthracene), a hydroxylated derivative of the polycyclic aromatic hydrocarbon, anthracene. Understanding the solubility of this compound is critical for a range of applications, from synthetic chemistry and materials science to environmental analysis and pharmaceutical development. Due to its amphiphilic nature, possessing both a large, nonpolar aromatic core and a polar hydroxyl group, its solubility behavior is nuanced and dependent on the specific solvent environment.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₀O |

| Molar Mass | 194.23 g/mol |

| Melting Point | 166 °C (in ethanol)[1] |

| Appearance | Light yellow to brown powder or crystals[1] |

| Water Solubility | 91.67 mg/L (at 20 °C)[1] |

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the principles of "like dissolves like," a qualitative and predictive understanding of its solubility can be established. The large polycyclic aromatic core imparts significant nonpolar character, while the hydroxyl group provides a site for hydrogen bonding and polar interactions.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol) | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions with protic solvents. |

| Polar Aprotic Solvents (e.g., Ketones like Acetone, Ethers like Diethyl Ether) | Moderate to High | The polar nature of these solvents can interact with the hydroxyl group of this compound, while their organic character can solvate the aromatic rings. |

| Nonpolar Aromatic Solvents (e.g., Benzene, Toluene) | Moderate | The aromatic rings of these solvents can interact favorably with the anthracene core of this compound through π-π stacking interactions. |

| Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane) | Low | The large, nonpolar aromatic system of this compound will have some affinity for these solvents, but the polar hydroxyl group will significantly hinder dissolution. |

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of crystalline this compound to a series of scintillation vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted experimental samples by interpolating their analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Logical Relationships and Workflows

The following diagrams illustrate the key factors influencing the solubility of this compound and a typical experimental workflow for its determination.

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Unveiling the Spectroscopic Signature of Anthracen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anthracen-2-ol, a polycyclic aromatic hydrocarbon (PAH) featuring a hydroxyl group on its anthracene core, is a molecule of interest in various research fields, including materials science and drug development.[1] Its fluorescence properties, in particular, make it a potential candidate for use as a fluorescent probe.[1] The electronic and photophysical properties of anthracene and its derivatives are intrinsically linked to their extended π-conjugated system.[2]

Core Spectroscopic Data

The introduction of a hydroxyl group at the 2-position of the anthracene molecule is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the parent anthracene. This is due to the electron-donating nature of the hydroxyl group, which extends the π-conjugation of the aromatic system.[3]

For comparative purposes, the following table summarizes the well-documented photophysical properties of anthracene in a non-polar solvent, cyclohexane. Researchers can use this as a baseline for interpreting experimentally obtained data for this compound.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | λem (nm) | Fluorescence Quantum Yield (ΦF) |

| Anthracene | Cyclohexane | 356, 375 | 9,700 at 356.2 nm | 380, 400, 425 | 0.36 |

| This compound | Various | Not Available | Not Available | Not Available | Not Available |

Data for Anthracene sourced from OMLC[4] and Khan et al. (2024)[5].

Experimental Protocols

To facilitate the acquisition of precise and reproducible spectroscopic data for this compound, the following detailed experimental protocols for UV-Vis absorption and fluorescence spectroscopy are provided.

Protocol for UV-Vis Absorption Spectroscopy

1. Materials and Instrumentation:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

-

Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile). The choice of solvent can influence the fine structure of the absorption spectrum.

-

Analyte: this compound.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

2. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law. A typical concentration for anthracene derivatives is in the range of 10-5 to 10-6 M.[1]

3. Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-500 nm for anthracene derivatives).

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the sample cuvette with the prepared this compound solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Perform a baseline correction with the solvent-filled cuvettes.

-

Acquire the absorption spectrum of the this compound solution.

-

Identify the wavelengths of maximum absorbance (λmax).

Protocol for Fluorescence Spectroscopy

1. Materials and Instrumentation:

-

Spectrofluorometer: An instrument capable of recording both excitation and emission spectra.

-

Cuvettes: Fluorescence-grade quartz cuvettes (four polished sides).

-

Solvent: Spectroscopic grade solvent.

-

Analyte: this compound.

-

Reference Standard (for Quantum Yield): A compound with a known quantum yield, such as anthracene in ethanol (ΦF = 0.27).[6]

2. Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to minimize inner-filter effects.[4]

-

Prepare a solution of the reference standard with a similar absorbance at the same excitation wavelength.

3. Measurement Procedure:

-

Emission Spectrum:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Place the cuvette containing the this compound solution in the sample holder.

-

Set the excitation wavelength (λex), which is typically one of the absorption maxima determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., λex + 20 nm to 700 nm) to record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the λem determined from the emission spectrum.

-

Scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity of both the this compound sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation[6]: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:

-

ΦF,ref is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizing the Process

To further clarify the experimental and theoretical concepts, the following diagrams are provided.

Caption: Experimental workflow for spectroscopic analysis of this compound.

Caption: Simplified Jablonski diagram illustrating photophysical processes.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. By following the detailed protocols and utilizing the provided comparative data and diagrams, researchers can effectively investigate the photophysical properties of this and other related aromatic compounds, contributing to advancements in their respective fields.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. omlc.org [omlc.org]

- 5. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Potential Biological Activities of Anthracen-2-ol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracen-2-ol and its derivatives represent a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides an in-depth overview of the current research on the potential therapeutic applications of these compounds, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the key signaling pathways implicated in the action of this compound derivatives, offering a deeper understanding of their mechanisms of action for researchers and drug development professionals.

Introduction

Anthracene, a core structural motif in many synthetic and naturally occurring compounds, serves as a versatile scaffold for the development of novel therapeutic agents.[1] The functionalization of the anthracene core, particularly with hydroxyl groups, can significantly influence the molecule's electronic properties, solubility, and biological activity.[1] this compound, also known as 2-hydroxyanthracene, and its derivatives have emerged as a promising area of research due to their demonstrated potential in modulating key cellular processes involved in various pathologies. This guide will delve into the significant biological activities of these compounds, providing a comprehensive resource for the scientific community.

Anticancer Activity

A growing body of evidence suggests that anthracene derivatives, including those based on the this compound scaffold, possess potent anticancer properties.[2][3] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, and their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression.[1][3]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various anthracene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for selected anthracene derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Anthracene-9,10-dione derivative 50 | CaSki (Human Papillomavirus positive) | 0.3 | [3] |

| Bis-anthraquinone derivative 44 | HCT-116 (Colon Cancer) | 0.3 | [3] |

| 2,6-Diamidoanthraquinone (82) | - | 0.1 (Telomerase Inhibition) | [3] |

| Azasugar-anthraquinone derivative 51 | MCF-7 (Breast Cancer) | 17.3 | [3] |

| Tetraalkynylated anthracene derivative 3c | MDA-MB-231 (Breast Cancer) | Not specified | [4] |

| Tetraalkynylated anthracene derivative 3a | MDA-MB-231 (Breast Cancer) | Not specified | [4] |

| Aloe-emodin | CH27 (Human Gastric Cancer) | ~50 mM | [5] |

| Aloe-emodin | AGS (Human Gastric Cancer) | < 0.07 mM (72h exposure) | [5] |

| Aloe-emodin | NCI-N87 (Human Gastric Cancer) | 0.15 - 0.19 mM (72h exposure) | [5] |

Signaling Pathways in Anticancer Activity

The anticancer effects of anthracene derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

The Wnt/β-catenin pathway is a crucial regulator of embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[6][7][8] Some anthracene derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.

Caption: Hypothetical inhibition of the Wnt/β-catenin signaling pathway by an anthracene derivative.

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its dysregulation is frequently observed in cancer.[1][2][9][10] Inhibition of this pathway is a key mechanism by which some anticancer agents exert their effects.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by an anthracene derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][11][12][13]

Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][12] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Caption: General workflow of the MTT cytotoxicity assay.

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phosphate-Buffered Saline (PBS), sterile

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control.

-

Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antioxidant Activity

Anthracene derivatives have demonstrated significant antioxidant potential, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS) in the body.[10][14] This activity is crucial in preventing oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of compounds is often evaluated by their ability to scavenge stable free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results are typically expressed as the percentage of radical scavenging activity or as the IC50 value, the concentration of the compound required to scavenge 50% of the free radicals.

| Compound/Derivative | Assay | Activity | Reference |

| Anthrarobin (1,2,10-trihydroxy anthracene) | DPPH | 68% at 50 µM, 78% at 100 µM | [10][14] |

| Anthrarobin | Superoxide Scavenging | 50% scavenging at 50 µM | [10] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for assessing the antioxidant activity of compounds.[15][16][17][18]

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.[15][16]

Caption: General workflow of the DPPH radical scavenging assay.

-

This compound derivative to be tested

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

Sample Preparation: Prepare serial dilutions of the this compound derivative and the standard antioxidant in a suitable solvent.

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Reaction Mixture: Add the DPPH solution to each well of the microplate containing the sample or standard.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at approximately 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Anthracene derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[19][20]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of compounds can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated immune cells.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Anthraquinone-2-carboxylic acid | RAW264.7 macrophages | NO Inhibition | Not specified | [19] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of anthracene derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[3][19][21][22] Its inhibition is a major target for anti-inflammatory drug development.

Caption: Potential inhibition of the NF-κB signaling pathway by an anthracene derivative.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a widely used method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[23][24][25][26]

The Griess reagent reacts with nitrite in an acidic medium to form a purple azo dye. The intensity of the color, which can be measured spectrophotometrically, is proportional to the nitrite concentration and, therefore, to the amount of NO produced.

Caption: General workflow of the Griess assay for nitric oxide inhibition.

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivative to be tested

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

-

Cell Seeding: Seed macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a short period, followed by stimulation with LPS to induce NO production.

-

Incubation: Incubate the plates for a specified time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent in a new 96-well plate.

-

Incubation: Incubate at room temperature to allow for color development.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antioxidant, and anti-inflammatory agents is supported by a growing body of scientific evidence. This technical guide has provided a comprehensive overview of these activities, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future investigations into this exciting class of molecules.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. annualreviews.org [annualreviews.org]

- 7. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. researchgate.net [researchgate.net]

- 17. DPPH radical scavenging assay method: Significance and symbolism [wisdomlib.org]

- 18. mdpi.com [mdpi.com]

- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 23. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mjas.analis.com.my [mjas.analis.com.my]

- 25. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocol Griess Test [protocols.io]

historical discovery and initial studies of anthracene compounds

An In-depth Technical Guide on the Historical Discovery and Initial Studies of Anthracene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and initial studies of anthracene, a foundational polycyclic aromatic hydrocarbon. It details the seminal work of its discoverers, the early methods of isolation and purification from coal tar, and the initial chemical characterization and synthetic approaches developed in the 19th century. This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a historical context to the chemistry of anthracene and its derivatives, supported by quantitative data, detailed experimental protocols from the era, and visualizations of key historical and experimental workflows.

The Dawn of Anthracene Chemistry: A Historical Perspective

The story of anthracene begins in the early 19th century, a period of burgeoning interest in the chemical constituents of coal tar, a byproduct of coal gas manufacturing. French chemists Jean-Baptiste Dumas and Auguste Laurent are credited with the discovery of anthracene in 1832.[1] They isolated a crystalline substance from the higher-boiling fractions of coal tar. Initially, they named the compound "paranaphtaline" due to its resemblance to naphthalene. However, as its distinct properties became evident, the name was changed to anthracene, derived from the Greek word 'anthrax', meaning coal.

The primary source of anthracene in this era was exclusively high-temperature coal tar, as it is present in only small quantities in other pyrolysis products.[2] Early investigations into anthracene were often complicated by the presence of impurities, most notably phenanthrene and carbazole, which co-distilled and co-crystallized with anthracene, making its purification a significant challenge for chemists of the time.[2]

Initial Isolation and Purification from Coal Tar

The initial methods for isolating and purifying anthracene from coal tar were rudimentary by modern standards but laid the groundwork for future advancements. The process began with the fractional distillation of coal tar, collecting the "anthracene oil" or "green oil" fraction, which boiled at a high temperature.[3]

Experimental Protocol: 19th-Century Isolation of Anthracene

The following protocol is a reconstruction of the general methods used in the 19th century for the isolation and purification of anthracene from coal tar. It is based on descriptions of fractional distillation and crystallization techniques of that era.

Objective: To isolate and purify anthracene from coal tar.

Materials:

-

Crude coal tar

-

Distillation apparatus (retort, condenser)

-

Crystallizing dishes

-

Filter paper or cloth

-

Solvent naphtha (for washing)

-

Pyridine (for washing)[4]

Procedure:

-

Fractional Distillation:

-

A quantity of crude coal tar was placed in a large iron retort.

-

The retort was heated, and the distillate was collected in fractions based on boiling point.

-

The fraction boiling above 270°C, known as "anthracene oil," was collected separately. This fraction was a semi-solid, greenish-yellow mass at room temperature.

-

-

Crystallization:

-

The collected anthracene oil was allowed to cool in large, shallow pans or crystallizing dishes.

-

Over time, crude anthracene crystals would form and precipitate from the oily matrix.

-

The mixture was then subjected to pressing (often in hydraulic presses) to squeeze out the liquid oils, leaving behind a solid cake of crude anthracene.

-

-

Purification by Washing:

-

The crude anthracene cake was broken up and washed with solvent naphtha. This solvent was effective at dissolving many of the accompanying hydrocarbon impurities, such as phenanthrene.

-

Following the naphtha wash, the solid was often washed with pyridine, which was found to be a good solvent for removing carbazole, a persistent nitrogen-containing impurity.[4]

-

After each washing step, the solid was collected by filtration.

-

-

Recrystallization:

-

For further purification, the washed anthracene was recrystallized from a suitable solvent. Early practices might have used higher boiling fractions of coal tar itself or other available solvents.

-

The purified anthracene was dissolved in the hot solvent, and the solution was allowed to cool slowly, promoting the formation of well-defined crystals.

-

The resulting crystals were collected by filtration and dried.

-

Early Chemical Characterization and Structural Elucidation

The initial studies on anthracene focused on determining its elemental composition and molecular formula. Through combustion analysis, a common technique in the 19th century, chemists were able to establish the empirical formula of anthracene as C₁₄H₁₀.[1] The determination of its molecular structure, however, was a more complex endeavor that evolved with the development of organic chemistry theory. The linear arrangement of three fused benzene rings was eventually proposed and confirmed through various chemical reactions and degradation studies.

Quantitative Data from Early Studies

The following table summarizes some of the key quantitative data for anthracene as determined by early investigations. It is important to note that the purity of the samples and the precision of the instruments at the time could lead to variations in these values.

| Property | Reported Value |

| Molecular Formula | C₁₄H₁₀ |

| Molecular Weight | 178.23 g/mol |

| Melting Point | 216 - 218 °C |

| Boiling Point | 340 - 342 °C |

| Appearance | Colorless, crystalline solid |

| Solubility in Water (20°C) | ~0.00013 g/100mL |

| Density | 1.25 g/cm³ |

Data compiled from various historical sources.[1][5][6]

Pioneering Synthetic Approaches to Anthracene

The Elbs Reaction (1884)

The Elbs reaction, discovered by German chemist Karl Elbs in 1884, was one of the earliest methods for synthesizing anthracene and its derivatives.[7][8] The reaction involves the pyrolysis of an ortho-methyl-substituted benzophenone, leading to cyclization and dehydration to form the anthracene ring system.

Experimental Protocol: Elbs Reaction for the Synthesis of Anthracene

Objective: To synthesize anthracene from o-methylbenzophenone.

Materials:

-

o-Methylbenzophenone

-

High-temperature heating apparatus (e.g., furnace)

-

Distillation apparatus for purification

Procedure:

-

Pyrolysis:

-

o-Methylbenzophenone was heated to a high temperature, typically in the range of 400-450°C.[9]

-

The reaction was carried out without a solvent or catalyst.

-

The pyrolysis resulted in the elimination of a molecule of water and the formation of dihydroanthracene.

-

-

Dehydrogenation:

-

The intermediate dihydroanthracene was then dehydrogenated to form anthracene. This step often occurred spontaneously at the high reaction temperatures or could be facilitated by passing the vapors over a heated catalyst such as copper.

-

-

Purification:

-

The crude product was purified by distillation and/or recrystallization to yield pure anthracene.

-

Haworth Synthesis

Another significant early synthetic route is the Haworth synthesis. While more commonly associated with the synthesis of phenanthrene, variations of this method can be adapted to produce anthracene. The general principle involves the Friedel-Crafts acylation of an aromatic compound with an anhydride, followed by a series of reduction and cyclization steps.[10][11]

Experimental Protocol: Haworth Synthesis of Anthracene

Objective: To synthesize anthracene starting from benzene and phthalic anhydride.

Materials:

-

Benzene

-

Phthalic anhydride

-

Aluminum chloride (AlCl₃) as a catalyst

-

Concentrated sulfuric acid (H₂SO₄)

-

Zinc dust

Procedure:

-

Friedel-Crafts Acylation:

-

Benzene was reacted with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.

-

This reaction formed o-benzoylbenzoic acid.

-

-

Cyclization:

-

The o-benzoylbenzoic acid was then heated with concentrated sulfuric acid, which induced an intramolecular cyclization to form 9,10-anthraquinone.

-

-

Reduction:

-

The final step involved the reduction of 9,10-anthraquinone to anthracene. This was achieved by heating the anthraquinone with zinc dust, which served as the reducing agent.[10]

-

Visualizing Historical and Experimental Workflows

To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

References

- 1. study.com [study.com]

- 2. Production of anthracene_Chemicalbook [chemicalbook.com]

- 3. ia601309.us.archive.org [ia601309.us.archive.org]

- 4. CN1043309A - The separation of coal tar-derived anthracene and purification process - Google Patents [patents.google.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. newworldencyclopedia.org [newworldencyclopedia.org]

- 7. Elbs reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

An In-depth Technical Guide to the Theoretical and Computational Studies of Anthracen-2-ol's Electronic Structure

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic structure of anthracen-2-ol (also known as 2-anthrol). While direct computational studies on this compound are not extensively detailed in the reviewed literature, this document extrapolates from research on the parent anthracene molecule and its derivatives to provide a robust understanding of its expected electronic properties. This guide is intended for professionals in research, science, and drug development who are interested in the molecular-level characteristics of this compound.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) and a derivative of anthracene, featuring a hydroxyl (-OH) group substituted at the C2 position.[1] Its molecular formula is C₁₄H₁₀O.[1] The core structure consists of three fused benzene rings, which form an extended π-conjugated system responsible for its characteristic electronic and photophysical properties.[2][3] The addition of the hydroxyl group, an electron-donating moiety, is expected to modulate these properties compared to the parent anthracene molecule, influencing its reactivity, intermolecular interactions, and potential applications in areas like organic electronics and medicinal chemistry.

Computational chemistry, particularly methods rooted in quantum mechanics, offers powerful tools to predict and analyze the electronic structure, reactivity, and spectroscopic properties of molecules like this compound from first principles.

Theoretical and Computational Methodologies

The investigation of the electronic properties of aromatic molecules heavily relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for this purpose.[4][5][6]

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is widely used due to its favorable balance between computational cost and accuracy.[4][7]

Key Experimental Protocols (Computational Details):

-

Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules as it has been shown to accurately reproduce experimental measurements of electronic properties.[6][8][9]

-

Basis Set: A basis set is a set of functions used to create the molecular orbitals. The Pople-style basis set 6-31G(d) or more extensive sets like 6-311++G(d,p) are commonly used for geometry optimization and electronic property calculations of anthracene derivatives.[4][6]

-

Computational Workflow: The typical procedure involves:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[10]

-

Single-Point Energy Calculation: A more accurate calculation of the electronic energy and molecular orbitals is performed on the optimized geometry.

-

-

Software: Quantum chemistry software packages like Gaussian, ORCA, or GAMESS are used to perform these calculations.[4]

To study the excited-state properties, such as UV-Vis absorption spectra, TD-DFT calculations are performed.[5][10] This method is used to calculate the vertical excitation energies, which correspond to the absorption of light.

Key Experimental Protocols (Computational Details):

-

Methodology: TD-DFT calculations are typically performed on the DFT-optimized ground-state geometry.

-

Solvent Effects: To simulate realistic conditions, solvent effects can be included using models like the Polarizable Continuum Model (PCM).

-

Output: The calculations yield excitation energies (in eV) and oscillator strengths (a measure of the transition probability). These can be used to simulate a theoretical UV-Vis spectrum.

Electronic Structure and Properties

The electronic structure of this compound is primarily defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

The HOMO and LUMO are crucial for understanding chemical reactivity and electronic properties.[11]

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be a π-orbital distributed across the fused ring system.

-

LUMO: Represents the ability to accept an electron. The LUMO is also expected to be a π*-orbital.[12]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is the HOMO-LUMO gap.[11] This gap is a critical parameter that relates to the molecule's electronic excitability and chemical stability. A smaller gap generally implies that the molecule is more easily excited and more reactive.[11]

The hydroxyl group at the C2 position is an electron-donating group, which is expected to raise the energy of the HOMO more significantly than the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted anthracene.

While specific calculated values for this compound are not available in the provided search results, the following table summarizes DFT-calculated electronic properties for the parent anthracene molecule and some derivatives to provide context. These calculations are typically performed in the gas phase.

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Anthracene | B3LYP/6-31G(d) | -5.50 (approx.) | -2.00 (approx.) | 3.50 (approx.) | Inferred from[13][14] |

| 2,6-Dihydroxyanthracene | M05-2X/6-31G(d) | -5.41 | -1.58 | 3.83 | Inferred from[15] |

| 9,10-Dinitroanthracene | M05-2X/6-31G(d) | -7.56 | -3.89 | 3.67 | Inferred from[15] |

Note: Values are illustrative and depend heavily on the specific computational method used. The values for anthracene are approximations based on typical results for PAHs, and derivative data is taken from supporting information for related compounds.[13][14][15]

An MEP map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the region around the oxygen atom of the hydroxyl group is expected to have a high negative potential (red color), making it a site for electrophilic attack. The hydrogen of the hydroxyl group will show a positive potential (blue color).

Excited States and Photophysical Properties

The photophysical properties of this compound, such as its absorption and fluorescence, are governed by its electronic excited states. Anthracene itself is known for its characteristic blue fluorescence.[3]

TD-DFT calculations on anthracene and its derivatives show that the lowest energy electronic transitions are typically π → π* transitions.[2] The absorption of a UV photon promotes an electron from the HOMO to the LUMO or other unoccupied orbitals.[2] For this compound, the presence of the -OH group is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to anthracene, meaning it will absorb and emit light at longer wavelengths.

The following table presents TD-DFT calculated vertical excitation wavelengths for anthracene and its derivatives, which correspond to the maximum absorption wavelength (λ_max) in the UV-Vis spectrum.

| Compound | Method | λ_max (nm) | Predicted Color | Reference |

| Anthracene (en-1) | TD-DFT | 438 | Yellow | [10][16] |

| 1,5-Diethylanthracene (en-2) | TD-DFT | 441 | Yellow | [10][16] |

| 1,5-Divinylanthracene (en-3) | TD-DFT | 464 | Red | [10][16] |

| 1,5-Diphenylanthracene (en-4) | TD-DFT | 496 | Orange | [10][16] |

Note: The predicted color is the complementary color to the absorbed wavelength.[10][16]

Conclusion

Theoretical and computational studies provide indispensable insights into the electronic structure of this compound. Based on established methodologies and data from related anthracene compounds, we can confidently infer its key electronic characteristics. The use of DFT and TD-DFT allows for the detailed analysis of its frontier molecular orbitals, HOMO-LUMO gap, electrostatic potential, and excited-state properties. The presence of the electron-donating hydroxyl group is predicted to lower the HOMO-LUMO gap and red-shift its spectral properties compared to the parent anthracene molecule. These computational predictions offer a foundational understanding for researchers and drug developers, guiding further experimental work and the rational design of new materials and therapeutic agents based on the this compound scaffold. Future dedicated computational studies on this compound are warranted to provide more precise quantitative data and further elucidate its structure-property relationships.

References

- 1. 2-Anthrol | C14H10O | CID 99503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anthracene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Theoretical studies on electronic structures and photophysical properties of anthracene derivatives as hole-transporting materials for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Update in Computational Methods for Environmental Monitoring: Theoretical Evaluation of the Molecular and Electronic Structures of Natural Pigment–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Common Derivatives and Analogs of Anthracen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common derivatives and analogs of anthracen-2-ol, a tricyclic aromatic hydrocarbon with a hydroxyl group at the 2-position. This core structure has served as a scaffold for the development of various compounds with significant biological activities. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on applications in drug discovery and development.

Core Structure and Chemical Nomenclature

This compound, also known as 2-hydroxyanthracene or 2-anthrol, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₀O. Its structure consists of three fused benzene rings with a hydroxyl substituent at the C2 position. This hydroxyl group provides a reactive site for the synthesis of a wide range of derivatives, primarily through etherification and esterification reactions.

Common Derivatives of this compound

The primary derivatives of this compound involve modification of the hydroxyl group to form ethers and esters. Additionally, substitutions on the anthracene ring system give rise to a diverse array of analogs.

Ethers of this compound (2-Alkoxyanthracenes)

The synthesis of 2-alkoxyanthracenes is typically achieved through Williamson ether synthesis, where this compound is deprotonated with a base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

General Synthesis of 2-Alkoxyanthracenes:

Caption: General workflow for the synthesis of 2-alkoxyanthracenes.

Esters of this compound (2-Acyloxyanthracenes)

Ester derivatives are commonly prepared by reacting this compound with an acyl chloride or a carboxylic acid anhydride in the presence of a base catalyst.

General Synthesis of 2-Acyloxyanthracenes:

Caption: General workflow for the synthesis of 2-acyloxyanthracenes.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, most notably as anticancer agents and enzyme inhibitors. Structure-activity relationship (SAR) studies have provided insights into the structural requirements for these activities.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of anthracene derivatives against various cancer cell lines. While specific data for a wide range of this compound derivatives is not extensively available in publicly accessible literature, the broader class of hydroxyanthracene and substituted anthracene derivatives has shown promising anticancer potential. For instance, bisantrene, an anthracene derivative, has demonstrated activity against both leukemias and solid tumors.[1] The planar aromatic system of the anthracene core is thought to intercalate with DNA, leading to inhibition of DNA and RNA synthesis and ultimately cell death.[1][2]

The table below summarizes the in vitro cytotoxic activity of some anthracene derivatives against various cancer cell lines. It is important to note that these are not all direct derivatives of this compound but represent the broader class of compounds being investigated.

| Compound Class | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |

| Pyrimidine pyrazoline-anthracene derivatives | Leukemia (K562), Breast (MCF-7, MDA-MB-231) | Moderately active | [3] |

| N,N'-bis[2-(dimethylamino)ethyl]-9,10-anthracenebis(methylamine) | Human tumor cell lines | Active in vitro | [2] |

| 1,4-disubstituted anthracenes | Human myeloma, melanoma, colon, and lung cancer cells | Varied potency | [4] |

Enzyme Inhibition

Certain derivatives of anthracene have been shown to inhibit the activity of various enzymes. For example, some anthraquinone derivatives have demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[5] The mechanism of inhibition can vary, with some compounds acting as competitive, non-competitive, or mixed-type inhibitors.[6]

Hypothetical Enzyme Inhibition Signaling Pathway:

Caption: Hypothetical pathway of enzyme inhibition by an this compound derivative.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of new chemical entities. Below are representative, generalized procedures for the synthesis of an this compound ether and an ester, and a common assay for evaluating cytotoxicity.

Synthesis of a 2-Alkoxyanthracene Derivative (General Procedure)

Objective: To synthesize a 2-alkoxyanthracene via Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in anhydrous DMF or acetone, add the base (e.g., 1.2 equivalents of NaH or 2.0 equivalents of K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the anthracen-2-olate anion.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis of a 2-Acyloxyanthracene Derivative (General Procedure)

Objective: To synthesize a 2-acyloxyanthracene via esterification.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or carboxylic acid anhydride (e.g., acetic anhydride)

-

Pyridine or triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous CH₂Cl₂ and add the base (e.g., 1.5 equivalents of pyridine or Et₃N).

-

Cool the mixture to 0 °C and add the acylating agent (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the purified product by spectroscopic methods.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line(s) of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well microplates

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold presents a versatile platform for the development of novel therapeutic agents. While the broader class of anthracene derivatives has shown significant promise, particularly in the field of oncology, a more focused investigation into the specific derivatives of this compound is warranted. Future research should aim to synthesize and screen a wider range of 2-alkoxy and 2-acyloxy anthracenes to establish more definitive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways of these compounds will be crucial for their rational design and optimization as potential drug candidates. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their exploration of this promising class of molecules.

References

- 1. Antitumor agents. 2. Bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antitumor agents containing the anthracene nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-disubstituted anthracene antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Anthracen-2-ol in Organic Synthesis and Catalysis

For Researchers, Scientists, and Drug Development Professionals

While direct catalytic applications of anthracen-2-ol are not extensively documented in scientific literature, its structural similarity to 2-naphthol—the precursor to the immensely valuable BINOL family of chiral ligands—suggests its potential as a foundational building block for novel catalytic systems. This document outlines the proposed synthesis of a chiral bi-anthracenyl diol ligand, 1,1'-Bi(anthracene)-2,2'-diol (BiAnthrOL), from this compound and its prospective application in asymmetric catalysis. The protocols and data presented are based on established principles of organic synthesis and catalysis, offering a forward-looking perspective on the untapped potential of this compound.

Synthesis of 1,1'-Bi(anthracene)-2,2'-diol (BiAnthrOL) via Oxidative Coupling

The synthesis of axially chiral biaryl compounds is frequently achieved through the oxidative coupling of the corresponding phenolic precursors. By analogy to the synthesis of BINOL from 2-naphthol, a plausible route to BiAnthrOL is the iron(III)-catalyzed oxidative coupling of this compound.

Experimental Protocol: Synthesis of Racemic 1,1'-Bi(anthracene)-2,2'-diol

Materials:

-

This compound

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-